molecular formula C11H15NO3 B511055 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol CAS No. 869943-99-7

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol

Cat. No.: B511055
CAS No.: 869943-99-7
M. Wt: 209.24g/mol
InChI Key: ISHQSTRBVFIZHS-UHFFFAOYSA-N
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Description

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol is an organic compound that features a benzo[1,3]dioxole moiety linked to an amino-propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol typically involves the reaction of benzo[1,3]dioxole derivatives with amino alcohols. One common method includes the condensation of benzo[1,3]dioxole-5-carbaldehyde with 3-amino-1-propanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzo[1,3]dioxole-5-carboxaldehyde or benzo[1,3]dioxole-5-carboxylic acid.

    Reduction: Formation of 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-amine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[1,3]dioxol-5-ylmethyl-piperidine
  • Benzo[1,3]dioxol-5-ylmethyl-amine
  • Benzo[1,3]dioxol-5-ylmethyl-thioacetate

Uniqueness

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12-13H,1,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHQSTRBVFIZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240496
Record name 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-99-7
Record name 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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